(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid

CAS No.: 55523-05-2

Cat. No.: VC2009947

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55523-05-2 |

|---|---|

| Molecular Formula | C8H10N2O3S |

| Molecular Weight | 214.24 g/mol |

| IUPAC Name | 2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetic acid |

| Standard InChI | InChI=1S/C8H10N2O3S/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h2,5H,1,3-4H2,(H,9,14)(H,11,12) |

| Standard InChI Key | PSDKYSUVIHFRFC-UHFFFAOYSA-N |

| SMILES | C=CCN1C(=O)C(NC1=S)CC(=O)O |

| Canonical SMILES | C=CCN1C(=O)C(NC1=S)CC(=O)O |

Introduction

Chemical Identity and Nomenclature

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid is an organic compound characterized by its imidazolidinone core structure substituted with functional groups that confer specialized chemical properties. The compound is formally identified through various naming conventions and identifiers as presented in Table 1.

Table 1: Chemical Identifiers and Nomenclature Information

| Parameter | Details |

|---|---|

| CAS Registry Number | 55523-05-2 |

| IUPAC Name | 2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetic acid |

| Molecular Formula | C₈H₁₀N₂O₃S |

| Molecular Weight | 214.24 g/mol |

| PubChem Compound ID | 3144196 |

| MDL Number | MFCD02855353 |

| Other Identifiers | DTXSID30389774 |

The compound is also known by several synonyms in the scientific literature, including 4-Imidazolidineacetic acid, 5-oxo-1-(2-propen-1-yl)-2-thioxo- and (1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)acetic acid .

Structural Characteristics

Chemical Structure and Molecular Architecture

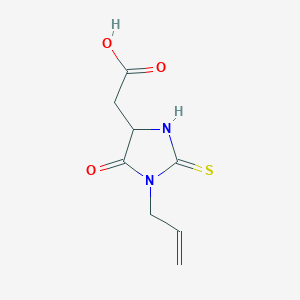

The compound's structure consists of an imidazolidinone ring (a five-membered heterocycle) with specific substituents. The central imidazolidinone ring is characterized by:

-

A thioxo (C=S) group at position 2

-

An oxo (C=O) group at position 5

-

An allyl group attached to the nitrogen at position 1

-

An acetic acid moiety at position 4

These structural features contribute to the compound's chemical reactivity and potential biological interactions .

Structural Representation

The compound's two-dimensional structural representation reveals the spatial arrangement of atoms, providing insight into the molecule's geometry and potential interaction points. The structural formula shows the imidazolidinone ring with its thioxo, oxo, allyl, and acetic acid substituents positioned in a specific orientation that determines its chemical properties .

Chemical Descriptors

Several standardized chemical descriptors provide computational representations of the compound's structure:

Table 2: Structural Chemical Descriptors

| Descriptor Type | Value |

|---|---|

| InChI | InChI=1S/C8H10N2O3S/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h2,5H,1,3-4H2,(H,9,14)(H,11,12) |

| InChIKey | PSDKYSUVIHFRFC-UHFFFAOYSA-N |

| SMILES | C=CCN1C(=O)C(NC1=S)CC(=O)O |

| Canonical SMILES | C=CCN1C(=O)C(NC1=S)CC(=O)O |

These descriptors enable computational analysis, database searching, and molecular modeling of the compound .

Physical and Chemical Properties

Physical State and Appearance

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid typically exists as a solid at standard temperature and pressure. Based on similar compounds in its class, it likely appears as a crystalline powder .

Solubility Profile

Based on its structural characteristics, the compound would be expected to show solubility in polar organic solvents such as tetrahydrofuran, N,N-dimethylformamide, and DMSO. The presence of the carboxylic acid group would confer some water solubility, especially in alkaline conditions where the acid group can be deprotonated.

Chemical Reactivity

The compound contains several reactive functional groups:

-

The carboxylic acid group can participate in esterification, amidation, and salt formation

-

The thioxo group can undergo oxidation, alkylation, and nucleophilic substitution

-

The allyl side chain provides opportunities for addition reactions and further functionalization

Applications and Research Significance

Research and Development Applications

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid is primarily utilized for research and development purposes. It serves as a building block in organic synthesis and potentially in medicinal chemistry investigations .

Related Compounds

Structural Analogs

A closely related compound is 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid (CAS No. 436855-68-4), which differs from the target compound in having a propionic acid moiety instead of an acetic acid moiety. This results in an extended carbon chain between the imidazolidinone ring and the carboxylic acid group.

Table 5: Comparison of (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid and its Propionic Analog

| Feature | (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid | 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid |

|---|---|---|

| CAS No. | 55523-05-2 | 436855-68-4 |

| Molecular Formula | C₈H₁₀N₂O₃S | C₉H₁₂N₂O₃S |

| Molecular Weight | 214.24 g/mol | 228.27 g/mol |

| Side Chain | Acetic acid (-CH₂COOH) | Propionic acid (-CH₂CH₂COOH) |

| InChIKey | PSDKYSUVIHFRFC-UHFFFAOYSA-N | RHUKJPGKFXOINC-UHFFFAOYSA-N |

These structural differences may result in altered physical properties, chemical reactivity, and potentially different biological activities.

Functional Derivatives

Other related compounds include those with different substituents on the imidazolidinone ring, such as:

-

Variations in the N-substituent (replacing the allyl group with other alkyl or aryl groups)

-

Replacement of the thioxo group with an oxo group (hydantoin derivatives)

-

Substitution of sulfur with selenium (selenohydantoin derivatives)

Current Research and Future Directions

While specific research focusing on (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid is limited in the available literature, research on structurally related compounds suggests several promising directions:

Medicinal Chemistry Applications

Compounds containing thiohydantoin and related heterocyclic structures have been investigated for various biological activities, particularly as potential anticancer agents. Some thiohydantoin derivatives have shown activity by inhibiting p53/MDM2 protein interactions, which are implicated in cancer cell proliferation and survival .

Synthetic Building Blocks

The compound's reactive functional groups make it potentially valuable as a building block for the synthesis of more complex molecules with specific properties or activities. The allyl group, in particular, provides opportunities for further functionalization and incorporation into larger molecular structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume